![molecular formula C7H11N3O2 B2669780 Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate CAS No. 1367978-04-8](/img/structure/B2669780.png)
Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate, also known as MPA, is a synthetic compound that has gained significant attention in the field of scientific research. MPA is a derivative of pyrazole, a heterocyclic compound that has been extensively studied for its biological activities. MPA has been shown to have promising potential in various research areas, including drug discovery, cancer research, and neuroscience.
作用机制
The mechanism of action of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate can reduce inflammation and pain. Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
实验室实验的优点和局限性
Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has several advantages for lab experiments. It is a relatively simple and inexpensive compound to synthesize, making it accessible to researchers with limited resources. Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has also been shown to have a wide range of biological activities, making it a versatile compound for research. However, there are also limitations to the use of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Additionally, Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate. One area of interest is the development of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate-based drugs for the treatment of cancer and other diseases. Researchers are also exploring the potential of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is interest in understanding the mechanism of action of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate and its effects on different cell types and physiological systems. Overall, Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate holds great promise as a versatile and potent compound for scientific research.
合成方法
The synthesis of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate involves the reaction of 1-methyl-4-pyrazolylamine with methyl 2-bromoacetate. The reaction is generally carried out in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified by column chromatography to obtain pure Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate. The synthesis of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate is a relatively simple and straightforward process, making it an attractive compound for research.
科学研究应用
Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has been extensively studied for its potential in drug discovery. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases. Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as arthritis.
属性
IUPAC Name |
methyl 2-[(1-methylpyrazol-4-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-5-6(3-9-10)8-4-7(11)12-2/h3,5,8H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNZTOCPGBEUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1-methyl-1H-pyrazol-4-yl)glycinate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2669698.png)
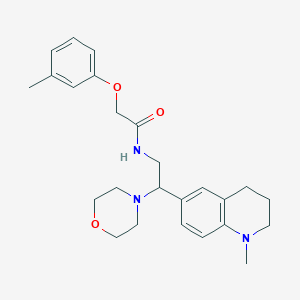
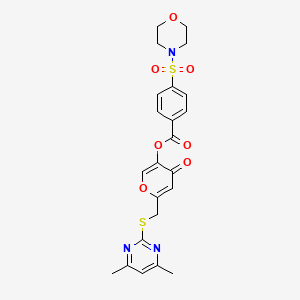
![1-[1-[(3,4-Difluorophenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2669703.png)
![2-((2-chloro-4-fluorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2669705.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2669707.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2669708.png)
![4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol](/img/structure/B2669711.png)
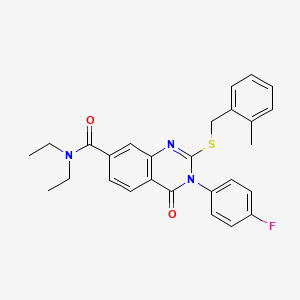
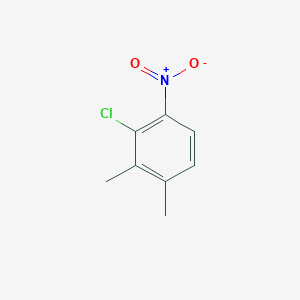
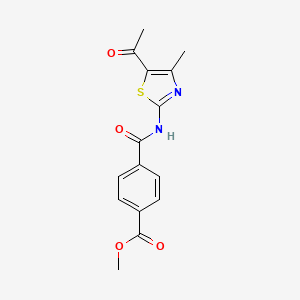
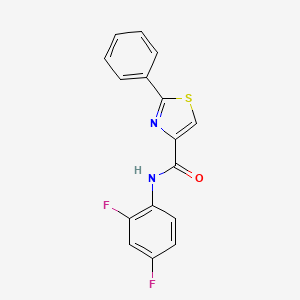
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2669716.png)
![9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669717.png)